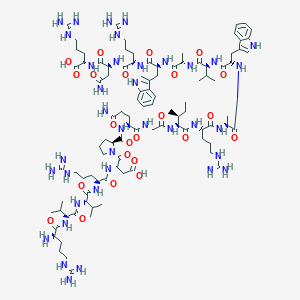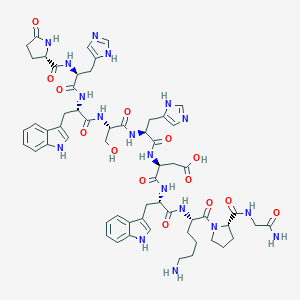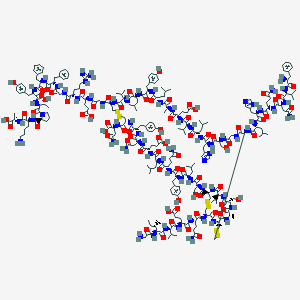
Isoleucyl-prolyl-proline
Descripción general
Descripción
Isoleucyl-prolyl-proline (IPP) belongs to the class of organic compounds known as oligopeptides. These are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds . It is a dietary supplement that is a combination of three amino acids: isoleucine, proline, and proline .
Synthesis Analysis
The most efficient way of producing high concentrations of these lactotripeptides (LTPs) is enzymatic hydrolysis of dairy protein (casein) with the use of a mixture of several enzymes derived from the nongenetically modified organism Aspergillus oryzae, including proteases and peptidases .
Chemical Reactions Analysis
The acidities of the α-proton in prolyl residues were increased by 3–89 fold relative to other amino acid residues (prolyl > glycyl ≫ alanyl > tyrosyl). Experimental and computational evidence for the stereoelectronic origins of this enhanced prolyl reactivity is presented .
Aplicaciones Científicas De Investigación
Blood Pressure Management
IPP, along with valyl-prolyl-proline (VPP), has been substantiated to aid in the maintenance of normal blood pressure. These lactotripeptides are known to inhibit angiotensin-converting enzyme (ACE), which plays a role in regulating blood pressure .
Cardiovascular Health
Studies suggest that IPP can exert blood pressure-lowering effects, which is beneficial for cardiovascular health. The peptides have been shown to decrease systolic blood pressure in several populations .
Nutraceutical Applications
Beverages containing enhanced levels of IPP are considered to have potential nutraceutical benefits due to their blood pressure-lowering properties without adverse effects .
Metabolic Regulation
IPP may play a role in the regulation of cellular metabolism and the synthesis of macromolecules in both prokaryotic and eukaryotic cells .
Mecanismo De Acción
Mode of Action
IPP exerts its effects by inhibiting ACE, thereby reducing the production of angiotensin II . This leads to a decrease in vasoconstriction and ultimately results in lower blood pressure . Additionally, IPP is said to improve arterial flexibility by increasing the production of eNOS . This results in the production of more nitric oxide, which further aids in the relaxation of blood vessels .
Pharmacokinetics
This allows it to be physiologically active and exert its effects on blood pressure regulation .
Result of Action
The primary result of IPP’s action is a significant reduction in systolic blood pressure . This effect has been observed in several populations, with the size of the effect varying among studies . The reduction in blood pressure is stronger in hypertensive subjects than in non-hypertensive subjects .
Action Environment
The action of IPP can be influenced by various environmental factors. For instance, the effect of IPP on blood pressure can be influenced by the baseline blood pressure status of the subjects . Furthermore, the effect of IPP remains significant when limiting the analysis to series that tested the usual doses of IPP consumed daily . This suggests that IPP could play a role in controlling blood pressure in various environments and for doses that can potentially be consumed as an everyday supplement .
Propiedades
IUPAC Name |
(2S)-1-[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O4/c1-3-10(2)13(17)15(21)18-8-4-6-11(18)14(20)19-9-5-7-12(19)16(22)23/h10-13H,3-9,17H2,1-2H3,(H,22,23)/t10-,11-,12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYQMFCIJNWDQZ-CYDGBPFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoleucyl-prolyl-proline | |
CAS RN |
26001-32-1 | |
| Record name | L-Proline, L-isoleucyl-L-prolyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026001321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the proposed mechanism of action for isoleucyl-prolyl-proline (IPP) in lowering blood pressure?
A1: IPP, along with the related tripeptide valyl-prolyl-proline (VPP), is proposed to act as an inhibitor of angiotensin I-converting enzyme (ACE). [, ] ACE is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, IPP and VPP could potentially reduce the formation of angiotensin II and thereby lower blood pressure. []
Q2: What is the evidence for IPP's effect on blood pressure from in vitro studies?
A2: In vitro studies have shown that high concentrations of IPP and VPP can inhibit ACE activity. [] Additionally, these tripeptides have been shown to induce nitric oxide (NO) production in cultured endothelial cells and promote endothelium-dependent relaxation of isolated aortic rings, suggesting a potential vasodilatory effect. []
Q3: Have there been any clinical trials investigating the effects of IPP on blood pressure? What were the key findings?
A3: Yes, several clinical trials have investigated the effects of IPP-containing products on blood pressure, primarily in individuals with mild hypertension:
- Fermented milk vs. pure peptides: A study comparing the effects of Lactobacillus helveticus fermented milk containing IPP and VPP to pure peptides in water found that the fermented milk product was more effective in attenuating the development of hypertension in a rat model. [] This suggests that other components in the fermented milk may contribute to the observed effects.
- Long-term effects: One study found that long-term consumption of Lactobacillus helveticus fermented milk containing IPP and VPP reduced augmentation index in hypertensive subjects. []
Q4: Has a cause-and-effect relationship been established between IPP consumption and blood pressure regulation?
A4: The European Food Safety Authority (EFSA) Panel on Dietetic Products, Nutrition and Allergies concluded that a cause-and-effect relationship between the consumption of IPP and VPP and maintenance of normal blood pressure has not been established. [, ] This conclusion was based on a review of multiple studies, some of which showed positive effects while others did not.
Q5: What are the limitations of the current research on IPP and blood pressure?
A5: Several limitations exist in the current research on IPP and blood pressure, including:
- Methodological limitations: Several studies reporting positive effects of IPP on blood pressure suffered from major methodological limitations, making it difficult to interpret the results. [, ]
- Inconsistency in findings: There is inconsistency in the findings across different studies, with some showing positive effects while others show no effect. [, ]
- Lack of mechanistic understanding: While IPP and VPP are proposed to act as ACE inhibitors, the precise mechanism by which they might exert their effects at the proposed doses remains unclear. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















